molecular formula C24H24FN3O2 B1663661 Adoprazine CAS No. 222551-17-9

Adoprazine

Cat. No.: B1663661
CAS No.: 222551-17-9
M. Wt: 405.5 g/mol
InChI Key: IUVSEUFHPNITEQ-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Adoprazine interacts with several key biomolecules in the body, most notably the 5-HT1A, D2, and D3 receptors . As a full 5-HT1A receptor agonist, it stimulates this receptor, which plays a crucial role in various biochemical reactions . As a full D2/3 receptor antagonist, it blocks the activity of these receptors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By influencing the activity of 5-HT1A, D2, and D3 receptors, it can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with the 5-HT1A, D2, and D3 receptors . As a 5-HT1A receptor agonist, it binds to this receptor and activates it . As a D2/3 receptor antagonist, it binds to these receptors and inhibits their activity .

Temporal Effects in Laboratory Settings

Its interactions with the 5-HT1A, D2, and D3 receptors suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its biochemical properties, it is likely that its effects vary with different dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its interactions with the 5-HT1A, D2, and D3 receptors . These interactions could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with the 5-HT1A, D2, and D3 receptors .

Subcellular Localization

Given its interactions with the 5-HT1A, D2, and D3 receptors, it is likely that it is directed to specific compartments or organelles where these receptors are located .

Chemical Reactions Analysis

Adoprazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Adoprazine is compared with other compounds that possess similar receptor activity, such as:

This compound’s uniqueness lies in its full agonist activity at 5-HT1A receptors and full antagonist activity at D2 and D3 receptors, which distinguishes it from other compounds that may have partial agonist or antagonist activities .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O2/c25-21-6-4-19(5-7-21)20-14-18(15-26-16-20)17-27-8-10-28(11-9-27)22-2-1-3-23-24(22)30-13-12-29-23/h1-7,14-16H,8-13,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVSEUFHPNITEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CN=C2)C3=CC=C(C=C3)F)C4=C5C(=CC=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944914
Record name 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222551-17-9
Record name Adoprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222551179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADOPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SNB18Q89D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Adoprazine (SLV313) a potential atypical antipsychotic?

A: this compound demonstrates promising potential as an atypical antipsychotic due to its dual-action mechanism. It acts as a potent antagonist at dopamine D2 receptors and an agonist at serotonin 5-HT1A receptors. [] This dual activity profile is thought to contribute to its therapeutic benefits in treating schizophrenia and potentially Parkinson's disease. []

Q2: How does the structure of this compound relate to its activity?

A: Structure-activity relationship (SAR) studies on this compound analogs have revealed key structural features influencing its binding affinity to D2 and 5-HT1A receptors. For instance, incorporating cyclopentenylpyridine and cyclopentenylbenzyl groups significantly enhances dual D2 and 5-HT1A receptor binding affinities. [] Further research explores the impact of various aryl and biaryl substituents on the piperazine or piperidine ring, aiming to optimize potency and selectivity. [, , , , , , ]

Q3: What synthetic approaches have been explored for this compound and its analogs?

A: The synthesis of this compound analogs typically involves a multistep process. One common approach utilizes Buchwald-Hartwig coupling reactions to connect aryl halides with protected piperazine derivatives, followed by deprotection and reductive amination with biarylaldehydes. [, ] Another method employs Suzuki-Miyaura cross-coupling reactions of cyclic vinyl boronates with aryl halides to construct the core piperidine structure, followed by similar modification steps. [, ]

Q4: Has the crystal structure of this compound or its analogs been determined?

A: Yes, several studies report the successful determination of crystal structures for a range of 1-aryl-4-(biarylmethylene)piperazine analogs of this compound. [, , ] These structural insights provide valuable information about the three-dimensional conformation of these molecules, which is crucial for understanding their interactions with target receptors and guiding further drug design efforts.

Q5: What are the current limitations and future directions for this compound research?

A: Despite its promising preclinical profile, this compound's clinical development was discontinued. While the specific reasons remain undisclosed, this highlights common challenges in drug development, such as suboptimal pharmacokinetic properties, insufficient therapeutic efficacy, or unforeseen safety concerns. []

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